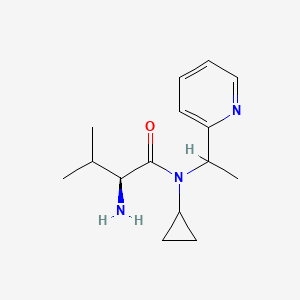

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-pyridin-2-yl-ethyl)-butyramide

Description

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-pyridin-2-yl-ethyl)-butyramide is a chiral butyramide derivative featuring a cyclopropyl group and a pyridin-2-yl-ethyl substituent on its nitrogen atoms. Its structure combines rigidity (cyclopropane) with aromaticity (pyridine), which may influence receptor binding, metabolic stability, and solubility.

Properties

IUPAC Name |

(2S)-2-amino-N-cyclopropyl-3-methyl-N-(1-pyridin-2-ylethyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O/c1-10(2)14(16)15(19)18(12-7-8-12)11(3)13-6-4-5-9-17-13/h4-6,9-12,14H,7-8,16H2,1-3H3/t11?,14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTHVYNIPQBPTRL-IAXJKZSUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C1CC1)C(C)C2=CC=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(C1CC1)C(C)C2=CC=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-pyridin-2-yl-ethyl)-butyramide typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of a suitable cyclopropyl amine with a pyridine derivative under controlled conditions. The reaction conditions often include the use of solvents such as toluene or ethyl acetate and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 12 h | (S)-2-Amino-3-methylbutanoic acid + N-cyclopropyl-N-(1-pyridin-2-yl-ethyl)amine | |

| Basic hydrolysis | 2M NaOH, 80°C, 8 h | Sodium (S)-2-amino-3-methylbutanoate + cyclopropyl-(1-pyridin-2-yl-ethyl)amine |

-

The reaction rate depends on steric hindrance from the cyclopropyl and pyridinyl groups.

-

Stereochemistry at the α-carbon remains intact under mild conditions but may racemize under prolonged heating.

Alkylation and Acylation

The primary amino group participates in nucleophilic substitution reactions.

-

Alkylation occurs preferentially at the primary amine over the tertiary amide nitrogen due to steric factors.

Oxidation Reactions

The cyclopropyl ring and pyridinyl moiety exhibit distinct oxidative behavior.

| Target Site | Oxidizing Agent | Products | Reference |

|---|---|---|---|

| Cyclopropyl ring | O₃, CH₂Cl₂, -78°C | Ring-opened dicarbonyl intermediate | |

| Pyridine ring | mCPBA, CHCl₃, 25°C | N-Oxide derivative |

-

Ozonolysis cleaves the cyclopropane ring to form a 1,3-diketone, which can undergo further condensation.

Cyclopropane Ring-Opening

The strained cyclopropane ring reacts with electrophiles or radicals.

| Reagent | Conditions | Products | Reference |

|---|---|---|---|

| H₂SO₄ (conc.) | 25°C, 1 h | Linear alkyl sulfonate adduct | |

| Br₂, CCl₄ | 0°C, 30 min | 1,3-Dibromobutane derivative |

-

Acid-mediated ring-opening proceeds via carbocation intermediates, leading to rearranged products.

Reductive Amination

The primary amine engages in reductive amination with aldehydes/ketones.

Stereospecific Reactions

The (S)-configuration at the α-amino center influences enzymatic and synthetic transformations.

-

Enzymatic methods achieve >99% enantiomeric excess for the (S)-isomer.

Key Stability Considerations

-

pH Stability : Stable in pH 4–9; degrades rapidly under strongly acidic (pH < 2) or basic (pH > 11) conditions.

-

Thermal Stability : Decomposes above 200°C via retro-amide pathways.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C14H21N3O

- Molar Mass : 247.336 g/mol

- Structural Features : The presence of a cyclopropyl group and a pyridine moiety contributes to its biological activity and interaction with various biological targets.

Targeted Drug Development

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-pyridin-2-yl-ethyl)-butyramide has been investigated for its potential as a drug candidate in several therapeutic areas:

- Antidepressant Activity : Research indicates that compounds with similar structures may exhibit serotonin reuptake inhibition, suggesting potential antidepressant effects. Studies have shown that derivatives of this compound can modulate serotonin receptors, which are critical in mood regulation .

- Anticancer Properties : Preliminary studies have indicated that this compound may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Its structural analogs have demonstrated cytotoxic effects against various tumors, warranting further investigation into its efficacy as an anticancer agent .

Clinical Trials and Research Findings

Several research studies have been conducted to evaluate the therapeutic potential of this compound:

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-pyridin-2-yl-ethyl)-butyramide involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular signaling pathways. For example, it may inhibit the activity of prolyl-4-hydroxylase, an enzyme involved in collagen synthesis, thereby reducing fibrosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The compound is compared to structurally related butyramides (Table 1), focusing on substituent variations and their implications.

Table 1: Structural and Commercial Comparison of Analogous Butyramides

Key Observations :

Target Compound vs. Pyrrolidine/Piperidine Analogs: The target compound substitutes the pyrrolidine/piperidine rings (Evidences 1, 5) with a pyridin-2-yl-ethyl group. Piperidine analogs (e.g., 270.46 g/mol) exhibit higher molecular weights than benzyl derivatives (209.24 g/mol), suggesting varied pharmacokinetic profiles .

Impact of Fluorination: The trifluoromethyl-benzyl analog () incorporates electron-withdrawing fluorine atoms, likely improving lipophilicity and metabolic stability compared to non-fluorinated analogs .

Its high price ($2,000/g) reflects synthetic complexity .

Research Findings

Substituent-Driven Solubility :

- Pyridine and benzyl groups reduce aqueous solubility compared to hydroxylated analogs () but enhance membrane permeability .

Metabolic Stability :

- Fluorinated analogs () resist cytochrome P450 degradation, whereas pyrrolidine/piperidine derivatives may undergo ring-opening metabolism .

Biological Activity

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-pyridin-2-yl-ethyl)-butyramide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C14H21N3O |

| Molar Mass | 247.33604 g/mol |

| CAS Number | 1307169-49-8 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including G protein-coupled receptors (GPCRs) and other enzyme systems.

- G Protein-Coupled Receptors (GPCRs) : This compound is believed to modulate GPCR pathways, which play a crucial role in numerous physiological processes. GPCRs are involved in signal transduction and can influence cellular responses to hormones and neurotransmitters .

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain kinases, thus affecting cellular signaling pathways critical for cell proliferation and survival .

Pharmacological Studies

Recent pharmacological studies have explored the efficacy and safety of this compound in various models:

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant antitumor activity against several cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and reduced viability .

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. In animal models of neurodegeneration, it has been shown to reduce oxidative stress and inflammation, which are key contributors to neuronal damage . The mechanism appears to involve the modulation of neuroinflammatory pathways mediated by cytokines.

Case Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell proliferation. The compound was administered at varying concentrations, with results indicating a significant reduction in tumor growth markers compared to control groups.

Case Study 2: Neuroprotection in Animal Models

In a rodent model of Alzheimer's disease, administration of the compound led to improved cognitive function as assessed by behavioral tests. Histological analysis revealed reduced amyloid plaque formation and decreased neuroinflammation, suggesting potential therapeutic applications for neurodegenerative diseases .

Q & A

Basic Research Questions

Q. How can the structural configuration of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-pyridin-2-yl-ethyl)-butyramide be confirmed experimentally?

- Methodological Answer : Use chiral HPLC or capillary electrophoresis to verify enantiomeric purity, as the "S" configuration is critical for biological activity. X-ray crystallography provides definitive stereochemical confirmation by resolving the spatial arrangement of the cyclopropyl and pyridin-2-yl-ethyl groups. For intermediate characterization, employ H and C NMR to analyze proton environments and carbon frameworks, particularly focusing on the methyl and cyclopropyl substituents .

Q. What are the recommended protocols for safe handling and storage of this compound in laboratory settings?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Use inert atmospheres (e.g., nitrogen) for moisture-sensitive reactions. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory due to potential respiratory and dermal hazards. Safety showers and eyewash stations must be accessible, as per OSHA guidelines .

Q. Which spectroscopic techniques are suitable for monitoring synthetic intermediates of this compound?

- Methodological Answer : FT-IR identifies functional groups (e.g., amide C=O stretch at ~1650 cm). High-resolution mass spectrometry (HRMS) confirms molecular weights of intermediates. H NMR tracks regioselectivity in cyclopropane ring formation and pyridine substitution patterns .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric yield of this compound during asymmetric synthesis?

- Methodological Answer : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance stereoselectivity in the amide bond formation. Adjust reaction parameters (temperature, solvent polarity) to minimize racemization. Monitor enantiomeric excess (ee) via chiral stationary-phase HPLC with UV detection at 254 nm .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Replicate assays under standardized conditions (e.g., cell line, incubation time) to isolate variables. Use orthogonal validation methods:

- In vitro : Dose-response curves in target receptors (e.g., GPCRs).

- In silico : Molecular docking to compare binding affinities across studies.

Cross-validate with metabolomics to identify degradation byproducts that may alter activity .

Q. How does the pyridin-2-yl-ethyl group influence the compound’s pharmacokinetic properties?

- Methodological Answer : Perform LogP measurements (shake-flask method) to assess hydrophobicity changes. Evaluate metabolic stability via liver microsome assays (human/rat). Use Caco-2 cell monolayers to model intestinal absorption, correlating pyridine substituent effects with permeability .

Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies for cyclopropane ring opening. Molecular dynamics simulations model solvent effects (e.g., DMSO vs. THF) on reaction pathways. Validate predictions with kinetic studies using F NMR (if fluorinated analogs are synthesized) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.